molecular formula C7H9BrN2 B6334304 3-Bromo-6-methylbenzene-1,2-diamine CAS No. 344595-73-9

3-Bromo-6-methylbenzene-1,2-diamine

Cat. No. B6334304
CAS RN: 344595-73-9
M. Wt: 201.06 g/mol
InChI Key: HUMZPMXYUUNFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-methylbenzene-1,2-diamine is a chemical compound with the molecular formula C7H9BrN2 . It is used in the preparation of isomeric bromo analogues of Benzo-1H-triazole as potential inhibitors of protein kinases .


Synthesis Analysis

The synthesis of polysubstituted benzenes like 3-Bromo-6-methylbenzene-1,2-diamine often involves multiple steps including nitration, conversion from the nitro group to an amine, and bromination .


Molecular Structure Analysis

The molecular structure of 3-Bromo-6-methylbenzene-1,2-diamine consists of a benzene ring substituted with a bromine atom, a methyl group, and two amine groups . The InChI code for this compound is InChI=1S/C7H9BrN2/c1-4-2-3-5 (8)7 (10)6 (4)9/h2-3H,9-10H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of 3-Bromo-6-methylbenzene-1,2-diamine is 201.06 g/mol . It has a density of 1.6±0.1 g/cm3 and a boiling point of 301.6±37.0 °C at 760 mmHg . The exact mass is 199.99491 g/mol .

Scientific Research Applications

Synthesis of Macrocyclic Schiff Base Compounds

3-Bromo-6-methylbenzene-1,2-diamine: is utilized in the synthesis of macrocyclic Schiff base compounds. These compounds have shown moderate antibacterial activity against S. aureus and S. typhi. The Schiff bases are significant due to their potential applications in bioinorganic chemistry, as they can model the active sites of metalloproteins and enzymes .

Electrophilic Aromatic Substitution Reactions

This compound is a key intermediate in multistep synthesis pathways involving electrophilic aromatic substitution reactions. It’s particularly useful in the synthesis of polysubstituted benzenes, where the presence of the bromine and amine groups can influence the directing effects during the substitution process .

Industrial Applications

The compound finds applications in industrial settings, particularly in the synthesis of dyes, pigments, and other materials that require specific substituted benzene structures. Its properties, such as boiling point and density, are crucial for its handling and processing in industrial environments .

Environmental Science

The compound’s derivatives could be explored for environmental applications, such as the development of adsorbent materials for CO2 capture. Functionalization with diamine groups can enhance the adsorption properties of materials, making them suitable for use in environmental remediation technologies .

properties

IUPAC Name

3-bromo-6-methylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMZPMXYUUNFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-6-methylbenzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
3-Bromo-6-methylbenzene-1,2-diamine
Reactant of Route 3
Reactant of Route 3
3-Bromo-6-methylbenzene-1,2-diamine
Reactant of Route 4
Reactant of Route 4
3-Bromo-6-methylbenzene-1,2-diamine
Reactant of Route 5
Reactant of Route 5
3-Bromo-6-methylbenzene-1,2-diamine
Reactant of Route 6
3-Bromo-6-methylbenzene-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.